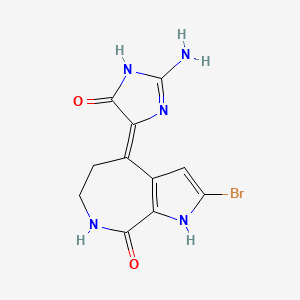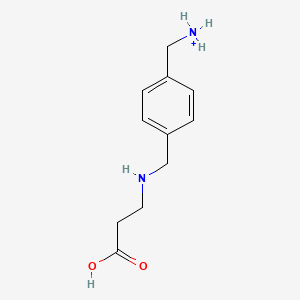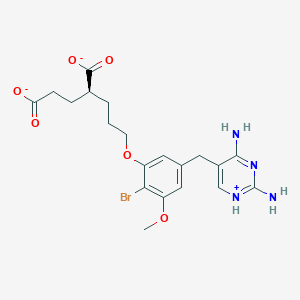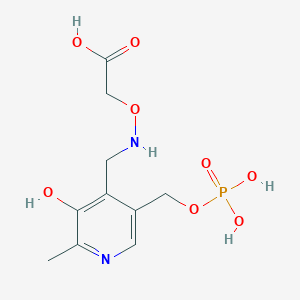![molecular formula C22H32N6O5S B10760404 4-Oxo-2-phenylmethanesulfonyl-octahydro-pyrrolo[1,2-A]pyrazine-6-carboxylic acid [1-(N-hydroxycarbamimidoyl)-piperidin-4-ylmethyl]-amide](/img/structure/B10760404.png)
4-Oxo-2-phenylmethanesulfonyl-octahydro-pyrrolo[1,2-A]pyrazine-6-carboxylic acid [1-(N-hydroxycarbamimidoyl)-piperidin-4-ylmethyl]-amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-2-Phenylmethanesulfonyl-Octahydro-Pyrrolo[1,2-a]Pyrazine-6-Carboxylic Acid [1-(N-Hydroxycarbamimidoyl)-Piperidin-4-Ylmethyl]-Amide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo[1,2-a]pyrazine core, a phenylmethanesulfonyl group, and a hydroxycarbamimidoyl-piperidinyl moiety.
Preparation Methods
The synthesis of 4-Oxo-2-Phenylmethanesulfonyl-Octahydro-Pyrrolo[1,2-a]Pyrazine-6-Carboxylic Acid [1-(N-Hydroxycarbamimidoyl)-Piperidin-4-Ylmethyl]-Amide involves multiple steps. One common method includes the following steps :
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, resulting in the formation of 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to produce N-propargylenaminones.
Intramolecular cyclization: This final step involves the cyclization of the prepared propargylic derivatives, catalyzed by Cs2CO3/DMSO, to achieve the desired compound.
Chemical Reactions Analysis
4-Oxo-2-Phenylmethanesulfonyl-Octahydro-Pyrrolo[1,2-a]Pyrazine-6-Carboxylic Acid [1-(N-Hydroxycarbamimidoyl)-Piperidin-4-Ylmethyl]-Amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylmethanesulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-Oxo-2-Phenylmethanesulfonyl-Octahydro-Pyrrolo[1,2-a]Pyrazine-6-Carboxylic Acid [1-(N-Hydroxycarbamimidoyl)-Piperidin-4-Ylmethyl]-Amide involves its interaction with specific molecular targets. For example, it inhibits the amidolytic activity of thrombin by binding to its active site, thereby preventing the cleavage of fibrinogen to fibrin . This inhibition is crucial in regulating blood coagulation and has potential therapeutic applications in preventing thrombosis.
Comparison with Similar Compounds
Compared to other similar compounds, 4-Oxo-2-Phenylmethanesulfonyl-Octahydro-Pyrrolo[1,2-a]Pyrazine-6-Carboxylic Acid [1-(N-Hydroxycarbamimidoyl)-Piperidin-4-Ylmethyl]-Amide stands out due to its unique structural features and potent biological activity. Similar compounds include:
- 4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid
- Pyrrolo[1,2-a]pyrazines with various enones
These compounds share some structural similarities but differ in their specific functional groups and biological activities.
Properties
Molecular Formula |
C22H32N6O5S |
|---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
(6S,8aS)-2-benzylsulfonyl-N-[[1-[(E)-N'-hydroxycarbamimidoyl]piperidin-4-yl]methyl]-4-oxo-1,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-6-carboxamide |
InChI |
InChI=1S/C22H32N6O5S/c23-22(25-31)26-10-8-16(9-11-26)12-24-21(30)19-7-6-18-13-27(14-20(29)28(18)19)34(32,33)15-17-4-2-1-3-5-17/h1-5,16,18-19,31H,6-15H2,(H2,23,25)(H,24,30)/t18-,19-/m0/s1 |
InChI Key |
DHTSUHWLPAEEQB-OALUTQOASA-N |
Isomeric SMILES |
C1C[C@H](N2[C@@H]1CN(CC2=O)S(=O)(=O)CC3=CC=CC=C3)C(=O)NCC4CCN(CC4)/C(=N/O)/N |
Canonical SMILES |
C1CC(N2C1CN(CC2=O)S(=O)(=O)CC3=CC=CC=C3)C(=O)NCC4CCN(CC4)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}-4-fluorobenzenolate](/img/structure/B10760325.png)

![1-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylamino]cyclopropane-1-carboxylic acid](/img/structure/B10760338.png)

![4-(Acetylamino)-3-[(aminoacetyl)amino]benzoic acid](/img/structure/B10760351.png)
![2-hydroxypropane-1,2,3-tricarboxylic acid;4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione](/img/structure/B10760365.png)




![4-Hydroxy-3-[2-oxo-3-(thieno[3,2-B]pyridine-2-sulfonylamino)-pyrrolidin-1-ylmethyl]-benzamidine](/img/structure/B10760415.png)


![{[2-(1H-1,2,3-Benzotriazol-1-YL)-2-(3,4-difluorophenyl)propane-1,3-diyl]bis[4,1-phenylene(difluoromethylene)]}bis(phosphonic acid)](/img/structure/B10760438.png)
